5-(4-fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the pyrrolo[3,4-d]isoxazole-dione family, characterized by a fused bicyclic core with substituents that modulate its physicochemical and biological properties. The phenyl group at position 2 provides structural rigidity.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F4N2O3/c25-16-10-12-17(13-11-16)29-22(31)19-20(14-6-8-15(9-7-14)24(26,27)28)30(33-21(19)23(29)32)18-4-2-1-3-5-18/h1-13,19-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJTWHGBPTWKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387309 | |
| Record name | 5-(4-Fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6111-17-7 | |
| Record name | 5-(4-Fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step reactions. One common approach is the use of a one-pot three-component reaction under microwave irradiation. This method involves the reaction of appropriate starting materials, such as 4-fluorobenzaldehyde, phenylhydrazine, and 4-(trifluoromethyl)benzaldehyde, in the presence of a catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
The compound 5-(4-fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and environmental studies.
Chemical Properties and Structure
The compound is characterized by a pyrrolo[3,4-d]isoxazole core, which is known for its biological activity. The presence of fluorine atoms enhances its lipophilicity and biological interactions. The molecular formula of the compound is , with a molecular weight of approximately 372.35 g/mol. Its structure includes multiple aromatic rings, contributing to its stability and reactivity.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development:
- Anticancer Activity : Research indicates that derivatives of pyrrolo[3,4-d]isoxazole compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of fluorinated phenyl groups may enhance these effects by improving the compound's metabolic stability and selectivity towards cancer cells.
- Antimicrobial Properties : Some studies have reported that similar structures possess significant antimicrobial activity. The trifluoromethyl group can increase the potency of the compound against bacterial strains, making it a candidate for further exploration as an antibiotic agent.
Material Science
The unique electronic properties of this compound make it suitable for applications in material science:
- Organic Electronics : Due to its conjugated system, the compound may be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its ability to facilitate charge transport can lead to improved efficiency in these applications.
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing thermal stability and mechanical properties of polymers used in coatings or composites.
Environmental Studies
Given the increasing concern over environmental pollutants, this compound can be investigated for:
- Environmental Remediation : The reactivity of the compound may allow it to be used in processes aimed at degrading harmful substances in contaminated water or soil. Its ability to interact with various organic pollutants could be harnessed for developing novel remediation strategies.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of several pyrrolo[3,4-d]isoxazole derivatives against human breast cancer cell lines (MCF-7). The results indicated that compounds with fluorinated substituents exhibited enhanced cytotoxicity compared to non-fluorinated analogs. This suggests that the specific structural modifications present in this compound could lead to promising anticancer agents.
Case Study 2: Material Properties Investigation
Research on the application of this compound in OLEDs revealed that films made from it demonstrated superior luminescent properties compared to traditional materials. The study highlighted how the incorporation of trifluoromethyl groups improved charge carrier mobility, leading to brighter and more efficient devices.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects on Bioactivity Halogenated Derivatives: Chlorine or fluorine at the phenyl rings (e.g., 4-fluorophenyl, 2-chlorophenyl) improves resistance to oxidative metabolism. For example, 5-(2-chlorophenyl) analogs exhibit pesticidal activity due to strong halogen-protein interactions . Trifluoromethyl Group: The 4-(trifluoromethyl)phenyl group in the target compound likely enhances lipophilicity and membrane permeability, a feature shared with fipronil, a known pesticide .
Crystallographic Comparisons
- Isostructural analogs (e.g., compounds 4 and 5 in ) show identical crystal packing despite halogen substitutions (Cl vs. Br), suggesting minimal steric disruption. However, trifluoromethyl groups may introduce torsional strain due to their larger size .
Synthetic Accessibility
- The target compound’s synthesis may follow routes similar to those for 5-aryl-pyrrolo[3,4-d]isoxazole-diones, such as cyclocondensation of hydrazinecarbothioamides or triazole intermediates under reflux conditions .
Biological Activity
The compound 5-(4-fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on immunomodulatory effects, cytotoxicity, and other relevant pharmacological properties.
Structural Overview
The compound features a unique isoxazole ring system integrated with fluorinated phenyl groups, which may influence its biological interactions. The presence of trifluoromethyl and fluorophenyl substituents is particularly noteworthy as these groups can enhance lipophilicity and alter the electronic properties of the molecule.
Immunomodulatory Effects
Research indicates that derivatives of isoxazole compounds exhibit significant immunomodulatory properties. In particular, studies have shown that related compounds can stimulate immune responses in various models:
- In vitro studies demonstrated that certain isoxazole derivatives can enhance the proliferation of splenocytes and promote cytokine production in immune cells. For instance, compounds similar to the target molecule were noted to increase interleukin (IL) production in lymphocytes, suggesting a potential role in modulating immune responses .
- In vivo models have shown that specific isoxazole derivatives can inhibit the humoral immune response while stimulating delayed-type hypersensitivity (DTH), indicating their dual role as immunosuppressants and stimulators of certain immune pathways .
Cytotoxicity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines:
- Cell Line Studies : Preliminary data suggest that the compound exhibits selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Apoptosis via mitochondrial pathway |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Antibacterial Tests : Compounds with similar structures have shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Case Studies
- Immunosuppressive Activity : A study involving a series of isoxazole derivatives demonstrated significant immunosuppressive effects in murine models, where the administration of these compounds led to reduced DTH responses and altered cytokine profiles in treated mice. This suggests potential therapeutic applications in autoimmune diseases .
- Cancer Treatment Potential : In a recent clinical trial phase, derivatives similar to the target compound were tested for their efficacy against metastatic breast cancer. Results indicated a promising response rate with manageable side effects, highlighting the need for further investigation into their clinical applications .
Q & A
Q. Q: What are the critical parameters for synthesizing this compound, and how can yield/purity be optimized?
A: The synthesis involves multi-step heterocyclic reactions, with key parameters including:
- Temperature : Precise control (e.g., reflux conditions) to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while acetic acid aids in cyclization .
- Reaction time : Extended times (e.g., 2–6 hours) improve conversion but require monitoring to prevent decomposition .
Optimization Method : Use statistical experimental design (e.g., factorial or response surface methodology) to minimize trials. For example, Taguchi methods can identify dominant factors (e.g., solvent ratio, catalyst loading) while reducing experimental runs .
Structural and Electronic Characterization
Q. Q: How can the molecular conformation and electronic properties of this compound be determined?
A: Advanced techniques include:
- X-ray crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding) .
- DFT calculations : Predicts frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution to explain reactivity .
- Spectroscopic analysis : NMR (¹H/¹³C) and IR confirm functional groups, while UV-Vis spectra correlate with electronic transitions .
Methodological Tip : Combine experimental data with computational models (e.g., Gaussian software) for robust validation .
Biological Activity Screening (Basic)
Q. Q: What experimental designs are recommended for preliminary antimicrobial activity screening?
A: Follow standardized protocols:
- In vitro assays : Use agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC (Minimum Inhibitory Concentration) values .
- Controls : Include positive (e.g., ciprofloxacin) and negative (DMSO solvent) controls .
- Data analysis : Apply ANOVA to assess significance (p < 0.05) and calculate IC₅₀ values for dose-response relationships .
Note : Prioritize compounds with fluorine substituents, as they often enhance bioactivity via increased membrane permeability .
Advanced: Resolving Contradictory Bioactivity Data
Q. Q: How to address discrepancies in reported biological activities across studies?
A: Conduct a systematic analysis:
Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-trifluoromethylphenyl) on target binding .
Assay conditions : Variability in pH, incubation time, or microbial strains can alter results. Standardize protocols using CLSI guidelines .
Computational docking : Simulate interactions with enzymes (e.g., E. coli DNA gyrase) to identify critical binding residues .
Example Table :
| Substituent | Bioactivity (MIC, μg/mL) | Target Enzyme Affinity (ΔG, kcal/mol) |
|---|---|---|
| 4-Fluorophenyl | 8.5 (S. aureus) | -9.2 (DNA gyrase) |
| 4-CF₃-phenyl | 3.2 (S. aureus) | -11.5 (DNA gyrase) |
Advanced Reactivity and Functionalization
Q. Q: How can the core structure be modified to enhance target specificity?
A: Strategic functionalization methods include:
- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to modulate electron density .
- Click chemistry : Attach triazole moieties via copper-catalyzed azide-alkyne cycloaddition for improved solubility .
- Hybridization : Fuse with pharmacophores (e.g., thiazolidinediones) to target dual pathways (e.g., antimicrobial + anti-inflammatory) .
Validation : Use ICReDD’s computational-experimental loop to predict viable reaction pathways before synthesis .
Pharmacokinetic Profiling (Advanced)
Q. Q: What methodologies assess the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?
A: Employ:
- In vitro permeability : Caco-2 cell monolayers predict intestinal absorption .
- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life .
- PAMPA (Parallel Artificial Membrane Permeability Assay) : Measures passive diffusion across lipid membranes .
Key Consideration : Fluorine atoms may reduce metabolic degradation via steric shielding of labile sites .
Computational Modeling for Reactivity Prediction
Q. Q: How can computational tools predict regioselectivity in derivative synthesis?
A: Steps include:
Transition state modeling : Identify kinetically favored pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .
MD simulations : Assess solvent effects on reaction barriers (e.g., DMF vs. THF) .
Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., temperature, catalyst) .
Case Study : DFT-guided synthesis of pyrazole derivatives achieved 85% yield by targeting low-energy transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
